Sevelamer-(d5)n Hydrochloride

Description

Properties

Molecular Formula |

C6H12ClNO |

|---|---|

Molecular Weight |

154.65 g/mol |

IUPAC Name |

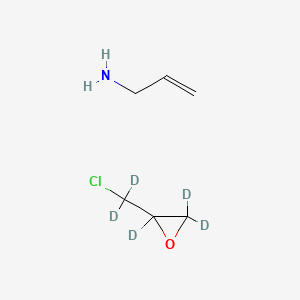

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane;prop-2-en-1-amine |

InChI |

InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2/i1D2,2D2,3D; |

InChI Key |

ZNSIZMQNQCNRBW-LDOKZEBRSA-N |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H].C=CCN |

Canonical SMILES |

C=CCN.C1C(O1)CCl |

Origin of Product |

United States |

Preparation Methods

Polymerization of Allylamine Hydrochloride (Deuterated Variant)

Process : Allylamine hydrochloride (or deuterated allylamine hydrochloride) is polymerized in aqueous solution using a free radical initiator (e.g., VA-086) under controlled temperature and stirring to yield polyallylamine hydrochloride.

Notes : For the deuterated compound, the monomer or solvent can be deuterated to incorporate deuterium atoms into the polymer backbone.

Partial Salification of Polyallylamine Aqueous Solution

Concentration : Polyallylamine aqueous solution is adjusted to 10-14.5% (w/w), preferably 12.5-14.5%, ideally around 13-14%.

Salification Degree : Hydrochloric acid is added to partially protonate the amine groups to a degree of 25-40%.

Temperature : Acid addition is preferably performed at 20-25°C to control exothermic reaction.

Crosslinking with Epichlorohydrin

Molar Ratio : Epichlorohydrin is added in a molar ratio of approximately 8-11:1 relative to allylamine units.

Reaction Conditions : The mixture is stirred and heated to 65-85°C for a few hours (typically 3 hours) to complete crosslinking.

Solvent : The process is carried out in aqueous solution without organic solvents to avoid gel formation and facilitate industrial scalability.

Isolation and Purification

Cooling : After reaction, the mixture is cooled to room temperature.

Washing : The product is washed with isopropanol or water to remove impurities.

Drying : Vacuum drying at 60°C for several hours yields a whitish solid sevelamer hydrochloride.

Yield : Typical yields exceed 70-95% depending on process specifics.

Alternative Organic Medium Process

- Some methods employ organic solvents like toluene or tetrahydrofuran (THF) with surfactants (e.g., sorbitan fatty acid ester Span-85) to facilitate crosslinking at 30-50°C over 10-15 hours, followed by filtration and drying. This method achieves high purity and yields (~95%) but involves organic solvents and longer reaction times.

Experimental Data Summary

| Step | Conditions | Parameters | Notes |

|---|---|---|---|

| Polyallylamine solution | 10-14.5% (w/w), preferably 13-14% | Partial salification: 25-40% HCl | Acid addition at 20-25°C |

| Crosslinking | Epichlorohydrin molar ratio 8-11:1 | 65-85°C, 3 hours stirring | No organic solvents in preferred method |

| Isolation | Cooling to RT, washing with isopropanol | Vacuum drying at 60°C, 3 hours | Product: whitish solid |

| Alternative method | Organic solvent (toluene/THF), Span-85 | 30-50°C, 10-15 hours | High purity, 95% yield |

Detailed Process Example (Adapted for this compound)

Preparation of Polyallylamine-(d5) Hydrochloride Solution

- Dissolve polyallylamine-(d5) hydrochloride in water to 13% (w/w).

- Add hydrochloric acid to achieve 30% protonation of amine groups at 20-25°C.

-

- Add epichlorohydrin in molar ratio 10:1 (allylamine unit to epichlorohydrin).

- Stir at 70-80°C for 3 hours.

-

- Cool to room temperature.

- Wash with isopropanol under stirring for 1 hour.

- Centrifuge and vacuum dry at 60°C for 3 hours.

-

- Obtain ~2.9 kg of whitish solid this compound.

- Product characterized by swelling properties and phosphate binding capacity.

Conversion to Sevelamer Carbonate/Bicarbonate (Optional)

- Sevelamer hydrochloride can be converted to carbonate/bicarbonate form by treatment with sodium hydroxide solution (pH ~12) at 35-37°C, followed by filtration, washing, drying, and carbonation with CO₂ gas under vacuum.

Analytical and Quality Considerations

Degree of Crosslinking : Controlled by epichlorohydrin ratio and reaction time/temperature.

Degree of Salification : Influences phosphate binding capacity.

Particle Size and Purity : Washing and drying steps critical to remove residual reagents and solvents.

Yield Optimization : Concentration of polyallylamine solution and reaction conditions affect process efficiency.

Summary Table of Key Process Parameters

| Parameter | Preferred Range/Value | Impact |

|---|---|---|

| Polyallylamine concentration | 10-14.5% (w/w), optimal 13-14% | Processability, yield |

| Degree of salification (HCl) | 25-40% | Binding capacity, solubility |

| Epichlorohydrin molar ratio | 8-11:1 (allylamine unit) | Crosslink density, swelling properties |

| Reaction temperature | 65-85°C | Reaction rate, product quality |

| Reaction time | 3 hours | Completion of crosslinking |

| Washing solvent | Isopropanol or water | Purity of final product |

| Drying temperature | 60°C | Residual solvent removal |

Chemical Reactions Analysis

Types of Reactions

Sevelamer-(d5)n Hydrochloride primarily undergoes ionic and hydrogen bonding reactions with phosphate ions in the gastrointestinal tract . It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

The primary reagents involved in the synthesis of this compound are allylamine, epichlorohydrin, and hydrochloric acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal polymerization and cross-linking.

Major Products

The major product of the synthesis is this compound itself, which is a cross-linked polymeric amine hydrochloride salt .

Scientific Research Applications

Clinical Applications

Sevelamer-(d5)n Hydrochloride is predominantly indicated for controlling serum phosphorus levels in patients undergoing dialysis. The efficacy of this compound has been demonstrated through multiple clinical trials, which have shown significant reductions in serum phosphorus levels compared to placebo and active controls.

Table 1: Clinical Trial Summary

| Study Type | Duration | Participants | Baseline Phosphorus (mg/dL) | Endpoint Phosphorus (mg/dL) | Change (mg/dL) |

|---|---|---|---|---|---|

| Double-Blind Placebo-Controlled | 2 weeks | 24 | 8.4 | 6.4 | -2.0 |

| Open-Label Study | 8 weeks | 220 | 8.0 | 6.0 | -2.0 |

| Active-Control Study | 52 weeks | 256 | 7.5 | 5.9 | -1.6 |

The trials consistently reported that this compound effectively lowers serum phosphorus levels, with most patients experiencing a reduction between 1 to 3 mg/dL .

Impact on Mineral Metabolism

Research indicates that while Sevelamer effectively reduces serum phosphorus, it may also influence other minerals such as calcium and vitamin D levels. In long-term studies, some patients exhibited a decrease in serum calcium levels alongside phosphorus reduction, necessitating monitoring and potential supplementation of these minerals .

Table 2: Effects on Mineral Levels

| Mineral | Baseline Level (mean ± SD) | Post-Treatment Level (mean ± SD) | Change |

|---|---|---|---|

| Calcium | 9.5 ± 0.5 mg/dL | 9.0 ± 0.4 mg/dL | -0.5 mg/dL |

| Vitamin D | 39 ± 22 ng/mL | 34 ± 22 ng/mL | -5 ng/mL |

Research Applications Beyond CKD

In addition to its primary use in managing hyperphosphatemia, Sevelamer has been explored for various other research applications:

- Cardiovascular Health : Studies have investigated the role of Sevelamer in reducing cardiovascular risks associated with high phosphate levels in CKD patients.

- Bone Health : Research has examined how phosphate binders like Sevelamer influence bone mineralization and turnover.

- Diabetes Management : Emerging studies suggest that Sevelamer may have beneficial effects on glucose metabolism and insulin sensitivity, warranting further investigation.

Case Studies

Several case studies provide insights into the real-world applications of this compound:

- A case study involving a patient with severe hyperphosphatemia demonstrated successful management using Sevelamer, resulting in normalized phosphorus levels within three months of treatment initiation.

- Another study highlighted the impact of Sevelamer on improving metabolic parameters in diabetic patients undergoing dialysis, suggesting potential benefits beyond phosphate control.

Mechanism of Action

Sevelamer-(d5)n Hydrochloride exerts its effects by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream . The amine groups in the polymer become protonated in the acidic environment of the stomach, allowing them to interact with phosphate ions through ionic and hydrogen bonding . This binding reduces serum phosphate levels, which in turn decreases serum parathyroid hormone levels and mitigates the risk of ectopic calcification .

Comparison with Similar Compounds

Research and Clinical Implications

- Gaps in Knowledge: No data exist on its acid-base impact, long-term safety, or efficacy relative to other binders. Future studies should compare deuterated and non-deuterated forms in CKD populations .

Biological Activity

Sevelamer-(d5)n hydrochloride is a non-absorbable polymeric phosphate binder primarily used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis. Its mechanism of action involves binding dietary phosphate in the gastrointestinal tract, thereby preventing its absorption into the bloodstream. This article explores the biological activity of this compound, including its effects on serum phosphorus levels, lipid profiles, and interactions with other medications.

Sevelamer acts as a weakly basic anion exchange resin that binds phosphate ions in the gut. This binding reduces serum phosphorus levels, which is critical for patients with CKD who are at risk of hyperphosphatemia. The compound also has a non-selective binding capacity, which can lead to competitive binding with other anions such as bile acids and lipophilic drugs, potentially affecting their absorption and efficacy .

Phosphate Binding and Serum Levels

Numerous studies have demonstrated the efficacy of sevelamer in reducing serum phosphorus levels. For instance, a cohort study involving 483 patients showed that those treated with sevelamer had significantly lower all-cause mortality rates and improved lipid profiles compared to those receiving calcium-based phosphate binders .

Table 1: Clinical Outcomes of Sevelamer Treatment

| Study | Duration | Patients | Outcome |

|---|---|---|---|

| Fang et al. | 14 weeks | 138 | Significant decrease in serum phosphorus and calcium-phosphate product |

| Wang et al. | 8 weeks | 110 | Greater reduction in phosphorus levels compared to calcium carbonate |

| Lu et al. | 8 weeks | 34 | Reduction in inflammatory markers (CRP, IL-6) |

These findings indicate that sevelamer not only effectively lowers serum phosphorus but also may have beneficial effects on inflammation and cardiovascular health.

Lipid Profile Improvement

Sevelamer has been shown to improve lipid profiles by reducing low-density lipoprotein (LDL) cholesterol levels. A study reported that after treatment with sevelamer, patients exhibited an increase in high-density lipoprotein (HDL) cholesterol while LDL cholesterol levels decreased significantly .

Case Studies

-

Impact on Mortality and Cardiovascular Health :

A single-center cohort study indicated that patients on sevelamer had lower cardiovascular mortality rates compared to those on calcium carbonate. The hazard ratios were 0.29 for cardiovascular causes, suggesting a strong protective effect . -

Micro-Inflammatory State :

In patients with diabetic nephropathy undergoing hemodialysis, sevelamer treatment resulted in significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), indicating its potential role in managing inflammation associated with CKD .

Drug Interactions

Sevelamer's ability to bind various substances raises concerns regarding its interaction with other medications. For instance, it has been shown to reduce the bioavailability of immunosuppressants like cyclosporin A, necessitating careful monitoring of drug levels when administered concurrently .

Table 2: Summary of Drug Interactions

| Drug Class | Interaction Type | Effect |

|---|---|---|

| Immunosuppressants | Reduced bioavailability | Significant decrease in metabolite concentrations |

| Fat-soluble vitamins (A, D, E, K) | Potential malabsorption | Risk of deficiency over long-term use |

Safety Profile

While sevelamer is generally well-tolerated, it is important to monitor for potential adverse effects such as vitamin deficiencies due to its binding properties. Clinical trials have indicated a reduction in vitamin D levels among patients receiving sevelamer treatment .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing the phosphate-binding capacity of Sevelamer hydrochloride and its deuterated analogs in vitro?

- A validated inductively coupled plasma (ICP) spectrometry method can quantify phosphate binding at physiologically relevant pH conditions (e.g., pH 3.0–7.5). This method evaluates linearity (R² > 0.99), accuracy (90–110% recovery), and precision (<5% RSD). Equilibrium binding studies should be conducted over 6 hours to account for kinetic differences between formulations . For deuterated analogs like Sevelamer-(d5)n hydrochloride, isotopic labeling allows tracking via mass spectrometry to differentiate metabolic pathways from the non-deuterated form .

Q. How does Sevelamer hydrochloride modulate acid-base balance in chronic kidney disease (CKD) models, and what methodological considerations are critical for assessing this effect?

- Sevelamer hydrochloride induces a dietary acid load via three mechanisms: (1) chloride ion release during phosphate binding, (2) lack of base (e.g., calcium carbonate), and (3) reduced bicarbonate availability. Researchers should monitor urinary pH, ammonium excretion, and serum bicarbonate levels in animal or clinical models. Long-term studies must adhere to K/DOQI guidelines (maintaining CO₂ >22 mmol/L) to mitigate metabolic acidosis risks .

Q. What in vitro and in vivo models are appropriate for studying the impact of this compound on lipid metabolism?

- In vitro: Use hepatic cell lines (e.g., HepG2) to assess LDL receptor upregulation or cholesterol synthesis via RT-PCR and Western blot.

- In vivo: Employ CKD rodent models (e.g., 5/6 nephrectomy) with hyperphosphatemia. Measure serum LDL (-30%) and HDL (+18%) changes after 8–12 weeks of treatment, ensuring dietary phosphorus is controlled to isolate drug effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bone histomorphometry outcomes between Sevelamer hydrochloride and calcium-based binders in preclinical studies?

- Discrepancies arise from differences in serum calcium-parathyroid hormone (PTH) interplay. For example, calcium carbonate elevates serum calcium, suppressing PTH and reducing bone turnover, whereas Sevelamer maintains lower calcium, allowing PTH-driven bone formation. To reconcile findings:

- Use micro-CT to quantify trabecular separation and osteoid thickness.

- Standardize baseline parameters (e.g., adynamic bone disease prevalence) in human trials .

- Compare renal calcification via Von Kossa staining in uremic rat models, where Sevelamer reduces kidney calcium deposition by 70% compared to calcium carbonate .

Q. What experimental designs are optimal for evaluating the deuterium isotope effect in this compound pharmacokinetics?

- Conduct crossover studies in healthy or CKD animal models, comparing deuterated vs. non-deuterated forms. Key steps:

- Administer equimolar doses and collect serial plasma samples.

- Use LC-MS/MS to quantify deuterium retention in fecal and urinary excretions (deuterium reduces metabolic degradation rates).

- Assess phosphate-binding equivalence via ICP under identical pH conditions .

Q. How do formulation differences (e.g., carbonate vs. hydrochloride salts) impact the therapeutic efficacy of Sevelamer in dialysis patients, and how should cross-study comparisons be standardized?

- Sevelamer carbonate increases serum bicarbonate (+2.7 mmol/L) due to its buffering capacity, whereas the hydrochloride form may exacerbate acidosis. To compare:

- Use randomized crossover trials with matched phosphate-binding endpoints (e.g., serum phosphorus ≤5.5 mg/dL).

- Control for dialysis modality (hemodialysis vs. peritoneal dialysis) and baseline bicarbonate levels.

- Apply equivalence testing (90% CI for k2 ratio within 80–125%) to validate interchangeability .

Q. What mechanisms underlie Sevelamer hydrochloride’s suppression of parathyroid gland (PTG) hyperplasia in CKD models, and how can this be leveraged for translational studies?

- Sevelamer reduces PTG proliferation by lowering serum phosphorus and calcium-phosphorus product, independent of 1,25(OH)₂D₃. Methodological approaches:

- Quantify proliferating cell nuclear antigen (PCNA)-positive cells in PTG tissue sections.

- Correlate PTG area with serum PTH and phosphorus in 5/6 nephrectomized rats after 4-week treatment.

- Validate findings using RNA-seq to identify phosphorus-regulated pathways (e.g., FGF23-Klotho axis) .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : When comparing Sevelamer and calcium-based binders, stratify outcomes by baseline calcium levels and dialysis vintage to account for confounding variables .

- Isotopic Tracer Applications : Use this compound in mass spectrometry imaging to map tissue-specific phosphate sequestration and deuterium retention patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.